molecular formula C11H11ClN4O2S2 B2670312 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-chlorothiophene-2-sulfonamide CAS No. 1798676-37-5

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-chlorothiophene-2-sulfonamide

Cat. No. B2670312
CAS RN: 1798676-37-5
M. Wt: 330.81
InChI Key: ONUUVFLWGYNNJK-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Antibacterial Properties

Antibacterial Evaluation of Novel Heterocyclic Compounds : Research has been conducted on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aimed at developing antibacterial agents. The study involved creating derivatives with potential antibacterial activities through various synthetic routes, demonstrating the versatility of sulfonamide compounds in antibiotic drug development (Azab, Youssef, & El-Bordany, 2013).

Anti-inflammatory and Analgesic Activities

Identification of Celecoxib Derivatives : A series of sulfonamide-containing 1,5-diarylpyrazole derivatives were evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. This study led to the identification of celecoxib, a well-known anti-inflammatory and analgesic drug, highlighting the potential of sulfonamide derivatives in managing inflammatory conditions (Penning et al., 1997).

Anticancer Evaluations

Anticancer Activity of Pyrazole Derivatives : The synthesis and biological evaluation of pyrazole derivatives, including those with sulfonamide groups, have been investigated for their anticancer properties. These studies explore the structure-activity relationships of sulfonamide compounds in targeting cancer cells, offering insights into their potential as anticancer agents (El-Gaby et al., 2017).

Mechanism of Action

The mechanism of action of imidazole-based compounds can vary widely depending on the specific compound and its intended use. Many imidazole derivatives show a broad range of chemical and biological properties .

Future Directions

The study of less common heterocyclic ring systems is of special interest, since new physicochemical and medicinal properties may be expected from such classes of molecules . The search for new indole replacements is mainly motivated by their often low solubility and metabolic stability .

properties

IUPAC Name

5-chloro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2S2/c12-9-1-2-11(19-9)20(17,18)14-5-6-15-7-8-16-10(15)3-4-13-16/h1-4,7-8,14H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUUVFLWGYNNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)N1CCNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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